RSK2-IN-3

Description

Properties

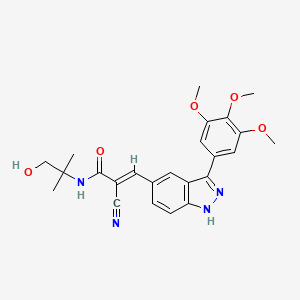

IUPAC Name |

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCMYBKAZCDQGX-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RSK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSK2-IN-3, also identified as Compound 26, is a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase that is a critical downstream effector of the Ras-ERK signaling pathway. Dysregulation of RSK2 has been implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, target engagement, and impact on key signaling pathways. This document synthesizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular interactions and workflows to support further research and drug development efforts.

Introduction to RSK2 and Its Role in Cellular Signaling

Ribosomal S6 Kinase (RSK) is a family of highly conserved serine/threonine kinases comprising four isoforms in humans: RSK1, RSK2, RSK3, and RSK4. These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade and are directly activated by extracellular signal-regulated kinases 1 and 2 (ERK1/2). RSK proteins possess two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The CTKD is responsible for autophosphorylation, which in turn activates the NTKD, the domain responsible for phosphorylating downstream substrates.

RSK2, encoded by the RPS6KA3 gene, plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, growth, and motility.[1] Its activation is initiated by various extracellular stimuli, such as growth factors, that trigger the Ras-ERK pathway.[2] Once activated, RSK2 translocates to the nucleus and phosphorylates a diverse array of substrates, including transcription factors like CREB and c-Fos, and other proteins involved in cell cycle regulation and apoptosis, such as GSK3β and YB-1.[3][4] Given its significant role in promoting cell proliferation and survival, RSK2 has emerged as a promising therapeutic target, particularly in oncology.[5]

This compound: A Reversible Covalent Inhibitor

This compound is characterized as a reversible covalent inhibitor of RSK2.[6] This class of inhibitors offers a unique pharmacological profile, combining the sustained target engagement of covalent inhibitors with the potential for reduced off-target effects and immunogenicity associated with reversible binding.[7] The reversible covalent interaction is typically achieved through the formation of a labile covalent bond with a nucleophilic residue, often a cysteine, within the target protein. For RSK2, a key cysteine residue, Cys436, located in the C-terminal kinase domain, has been identified as a target for other reversible covalent inhibitors.[8][9] While the specific cysteine targeted by this compound is not explicitly detailed in the available literature, it is highly probable that it also interacts with this or a similarly accessible cysteine residue.

Quantitative Data Summary

The potency of this compound has been determined through various biochemical and cellular assays. The available data is summarized in the tables below.

| Inhibitor | Target | Assay Type | Potency (pIC50) | Potency (IC50) | Reference |

| This compound | RSK2 (MSK1 CTKD) | Biochemical Assay | 9.2 | ~0.63 nM | [6] |

| This compound | RSK2 (ERK2-MSK1 cascade) | Cellular Assay | 8.3 | ~5.01 nM | [6] |

Note: pIC50 is the negative logarithm of the IC50 value. The IC50 values in nM are calculated from the provided pIC50 values.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by inhibiting the kinase activity of RSK2, thereby preventing the phosphorylation of its downstream substrates. This leads to the modulation of several critical signaling pathways.

The ERK/RSK2/YB-1 Signaling Pathway

Y-box binding protein-1 (YB-1) is a transcription and translation factor that is frequently overexpressed in cancer and is associated with aggressive tumor phenotypes. RSK2 directly phosphorylates YB-1 at serine 102 (Ser102), a modification that is crucial for its nuclear translocation and transcriptional activity. Inhibition of RSK2 by compounds like this compound is expected to block this phosphorylation event, thereby attenuating the oncogenic functions of YB-1.

The RSK2/GSK3β Signaling Pathway

Glycogen synthase kinase 3β (GSK3β) is a constitutively active kinase that plays a role in various cellular processes, including apoptosis and cell cycle regulation. RSK2 can phosphorylate GSK3β at serine 9 (Ser9), which leads to the inhibition of its kinase activity. This inhibitory phosphorylation is a pro-survival signal. By inhibiting RSK2, this compound is expected to prevent the inactivation of GSK3β, thereby potentially promoting apoptosis and reducing cell survival.

References

- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

RSK2-IN-3: A Technical Guide to a Reversible Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSK2-IN-3, also identified as Compound 26, is a reversible covalent inhibitor targeting the p90 ribosomal S6 kinase 2 (RSK2). RSK2 is a key downstream component of the Ras-MAPK signaling pathway, playing a critical role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound represents a significant tool for researchers studying RSK2 signaling and a potential starting point for the development of novel cancer therapeutics. This document provides a comprehensive overview of the biochemical and cellular properties of this compound, including its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a reversible covalent inhibitor, targeting a cysteine residue within the C-terminal kinase domain (CTKD) of RSK2. This mechanism involves an initial non-covalent binding event, followed by the formation of a reversible covalent bond between the inhibitor and the thiol group of the cysteine residue. This covalent modification disrupts the kinase's ability to bind ATP and phosphorylate its substrates, thereby inhibiting its catalytic activity. The reversibility of this interaction is a key feature, potentially offering advantages in terms of safety and off-target effects compared to irreversible covalent inhibitors.

The primary publication describing this compound also details its activity against the closely related Mitogen- and Stress-Activated Kinase 1 (MSK1), which shares a homologous cysteine in its C-terminal kinase domain[1].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its interactions with target kinases.

| Compound | Target | Assay Type | pIC50 | Reference |

| This compound | MSK1 CTKD | Biochemical Kinase Assay | 9.2 | [2] |

| This compound | ERK2-MSK1 Cascade | Cellular Assay | 8.3 | [2] |

| This compound | RSK2 CTKD | Biochemical Kinase Assay | Data not available in search results |

Note: Specific biochemical potency data (IC50/Ki) for this compound against RSK2 is not explicitly available in the provided search results. The data presented is for the highly homologous MSK1.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key assays used to characterize this compound.

Biochemical Kinase Assay (ERK2-MSK1 Cascade)

This assay is designed to measure the inhibition of the MSK1 C-terminal kinase domain (CTKD) in a cascade format, which mimics the physiological activation of MSK1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MSK1 CTKD.

Materials:

-

Recombinant human ERK2 enzyme

-

Recombinant human MSK1 (CTKD) enzyme

-

ATP

-

Substrate peptide (e.g., CREBtide)

-

This compound (Compound 26)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the assay buffer, ERK2, and MSK1 (CTKD).

-

Add the diluted this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced, using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mass Spectrometry for Covalent Modification

This method is used to confirm the covalent binding of the inhibitor to the target kinase.

Objective: To verify the formation of a covalent adduct between this compound and the MSK1 CTKD.

Materials:

-

Recombinant human MSK1 (CTKD) enzyme

-

This compound (Compound 26)

-

Incubation buffer

-

Mass spectrometer (e.g., LC-MS system)

Procedure:

-

Incubate the MSK1 CTKD with an excess of this compound in the incubation buffer.

-

As a control, incubate the MSK1 CTKD with the vehicle (e.g., DMSO) under the same conditions.

-

After incubation, desalt the protein-inhibitor mixture to remove unbound inhibitor and non-volatile salts.

-

Analyze the intact mass of the protein using mass spectrometry.

-

Compare the mass of the protein incubated with this compound to the mass of the control protein. An increase in mass corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological context and experimental design.

RSK2 Signaling Pathway

Caption: The Ras-MAPK-RSK2 signaling cascade.

Covalent Inhibitor Characterization Workflow

References

The Role of RSK2 (RPS6KA3) in Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 2 (RSK2), encoded by the RPS6KA3 gene, is a critical serine/threonine kinase that functions as a key downstream effector of the Ras-MAPK signaling cascade.[1][2] This pathway is fundamental in regulating a multitude of cellular processes, and RSK2 plays a pivotal role in orchestrating cell growth, proliferation, survival, and differentiation.[3][4] Dysregulation of RSK2 activity is frequently implicated in the pathogenesis of various human cancers, including those of the skin, breast, lung, and bone, making it an attractive target for therapeutic intervention.[1][5][6] This technical guide provides an in-depth overview of RSK2's function in cell growth, detailing its signaling pathways, downstream targets, and the experimental methodologies used to elucidate its role.

The RSK2 Signaling Pathway

RSK2 is primarily activated by extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is initiated by a wide array of extracellular stimuli, including growth factors, cytokines, and hormones, which bind to their respective receptor tyrosine kinases (RTKs) on the cell surface.[7] This binding event triggers a phosphorylation cascade, leading to the activation of Ras, Raf, and MEK, which in turn phosphorylates and activates ERK. Activated ERK then directly phosphorylates and activates RSK2, enabling it to modulate the function of numerous downstream substrates in both the cytoplasm and the nucleus.[1][7]

Downstream Targets of RSK2 in Cell Growth Regulation

Upon activation, RSK2 phosphorylates a diverse array of substrates that are integral to the regulation of cell growth and proliferation. These targets are located in both the cytoplasm and the nucleus, allowing RSK2 to exert broad control over cellular processes.

Nuclear Targets

A significant portion of activated RSK2 translocates to the nucleus, where it modulates the activity of transcription factors and chromatin-modifying enzymes to regulate gene expression programs essential for cell growth.

-

CREB (cAMP response element-binding protein): RSK2-mediated phosphorylation of CREB at Ser133 is a crucial step in the activation of genes involved in cell proliferation and survival.[8]

-

c-Fos: RSK2 phosphorylates c-Fos, a component of the AP-1 transcription factor, leading to its stabilization and enhanced transcriptional activity.[4][9] This is particularly important in c-Fos-dependent osteosarcoma development.[10]

-

Histone H3: Phosphorylation of histone H3 at Ser10 by RSK2 is associated with chromatin remodeling and the transcriptional activation of immediate-early genes, promoting cell cycle progression.[3]

-

FOXO1 (Forkhead box protein O1): In melanoma, RSK2 phosphorylates FOXO1, leading to its degradation.[11][12] This relieves FOXO1-mediated transcriptional repression of cyclin D1, a key regulator of the G1/S phase transition in the cell cycle.[11][12][13]

Cytoplasmic Targets

In the cytoplasm, RSK2 targets proteins involved in apoptosis, cell cycle control, and translation.

-

BAD (Bcl-2-associated death promoter) and DAPK1 (Death-associated protein kinase 1): RSK2 phosphorylates and inactivates these pro-apoptotic proteins, thereby promoting cell survival.[8]

-

p27Kip1: RSK2 can phosphorylate the cyclin-dependent kinase inhibitor p27Kip1, promoting its cytoplasmic localization and preventing its inhibition of cell cycle progression.[4]

-

TSC2 (Tuberous sclerosis complex 2): By phosphorylating and inhibiting TSC2, a negative regulator of mTOR signaling, RSK2 can indirectly activate the mTOR pathway, which is a central regulator of cell growth and proliferation.

Quantitative Data on RSK2 in Cell Growth

The following tables summarize key quantitative findings from various studies on the role of RSK2 in cell growth and its potential as a therapeutic target.

Table 1: RSK2 Expression and Activity in Cancer

| Parameter | Cancer Type | Observation | Reference |

| RSK2 Protein Level | Human Skin Cancer | ~300% increase in cancer tissues compared to matched normal tissues. | [8] |

| Phospho-RSK2 (T577) Level | Human Skin Cancer | Significantly higher in cancer tissues versus normal tissues. | [14] |

| RSK2 mRNA Expression | Melanoma | Overexpressed in melanoma tissues compared to normal skin. | [15] |

| RSK2 Expression | Osteosarcoma | Significantly higher in osteosarcoma specimens compared to normal tissues. | [5] |

Table 2: Effects of RSK2 Modulation on Cell Proliferation

| Cell Line | Modulation | Effect on Proliferation | Reference |

| Melanoma A375 cells | RSK2 knockdown | Decreased cell viability and EdU incorporation. | [12] |

| Osteosarcoma cells (MG-63, U2-OS, 143B) | RSK2 shRNA | Weaker cell proliferation and migration. | [5] |

| JB6 Cl41 cells | RSK2 overexpression | Increased cell proliferation. | [3] |

Table 3: IC50 Values of RSK2 Inhibitors

| Inhibitor | Assay Type | IC50 Value | Reference |

| SL0101 | In vitro kinase assay (RSK2) | 90 nM (at 100 µM ATP) | [16] |

| SL0101 | In vitro kinase assay (RSK2) | ~8 µM | [17] |

| SL0101 | ELISA-based assay (RSK2) | 0.4 µM (2-hour pre-incubation) | [18] |

| Kaempferol | In vitro kinase assay (RSK2) | ~15 µM (at 10 µM ATP) | [16] |

| Afzelin (Kaempferol 3-O-rhamnoside) | In vitro kinase assay (RSK2) | 4.37 µM | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of RSK2 in cell growth.

In Vitro Kinase Assay

This assay measures the ability of RSK2 to phosphorylate a substrate peptide in a test tube.

Materials:

-

Recombinant active RSK2 enzyme

-

Kinase substrate (e.g., GST-S6 peptide)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP (unlabeled and [γ-³²P]ATP)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a typical 25 µL reaction, combine:

-

5 µL of 5x kinase assay buffer

-

1 µL of recombinant active RSK2 (e.g., 100 ng)

-

2 µg of substrate (e.g., GST-S6)

-

If testing an inhibitor, add the desired concentration of the compound.

-

Adjust the volume with sterile deionized water.

-

-

Initiate the reaction by adding 5 µL of ATP solution (containing unlabeled ATP and 10 µCi of [γ-³²P]ATP).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 6 µL of 6x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.

-

Quantify the band intensity to determine kinase activity.

Western Blotting for Phospho-RSK2

This technique is used to detect the phosphorylated (active) form of RSK2 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (anti-phospho-RSK2, e.g., Ser227 or Thr577)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Lyse cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Normalize protein concentrations and prepare samples by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-RSK2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total RSK2 or a housekeeping protein like β-actin.

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells, which is an indicator of cell proliferation.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Treat the cells with the experimental compound (e.g., RSK2 inhibitor) or perform gene knockdown (e.g., using siRNA). Include appropriate controls.

-

Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.

Conclusion

RSK2 is a central kinase in the MAPK signaling pathway that plays a multifaceted role in promoting cell growth and proliferation. Its dysregulation is a hallmark of many cancers, making it a compelling target for the development of novel anti-cancer therapies. A thorough understanding of its signaling network, downstream targets, and the experimental tools used to study its function is essential for researchers and drug development professionals working to exploit this promising therapeutic avenue. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of RSK2 in cellular physiology and disease.

References

- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Association Between RSK2 and Clinical Indexes of Primary Breast Cancer: A Meta-Analysis Based on mRNA Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]

- 10. Essential role of RSK2 in c-Fos–dependent osteosarcoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RSK2 as a key regulator in human skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Insights into the inhibition of the p90 ribosomal S6 kinase (RSK) by the flavonol glycoside SL010 from the 1.5 Å crystal structure of the N-terminal domain of RSK2 with bound inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of RSK2-IN-3 on Downstream Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-ERK signaling pathway, plays a pivotal role in cell proliferation, survival, and differentiation through the phosphorylation of various substrates, including a number of transcription factors. Dysregulation of the RSK2 signaling cascade has been implicated in various cancers, making it an attractive target for therapeutic intervention. RSK2-IN-3 is a reversible, covalent inhibitor of RSK2. This technical guide provides a comprehensive overview of the effects of this compound on downstream transcription factors, summarizing available data, outlining detailed experimental protocols, and visualizing the associated signaling pathways.

Introduction to RSK2 and its Role in Transcriptional Regulation

RSK2 is a serine/threonine-protein kinase that is activated downstream of the ERK1/2 MAP kinase cascade. Upon activation, RSK2 translocates to the nucleus and phosphorylates a suite of transcription factors, thereby modulating their activity and influencing gene expression programs that govern critical cellular processes. Key transcription factors known to be downstream targets of RSK2 include:

-

CREB (cAMP response element-binding protein): Phosphorylation of CREB by RSK2 at Ser133 is a crucial step in the activation of genes containing cAMP response elements (CREs), such as the immediate early gene c-fos.[1][2]

-

c-Fos: RSK2 can directly phosphorylate c-Fos, a component of the AP-1 transcription factor complex, leading to its stabilization and enhanced transcriptional activity.[3]

-

ATF1 (Activating Transcription Factor 1): As a member of the CREB/ATF family, ATF1 is also a substrate for RSK2, and its phosphorylation is linked to increased transcriptional activation.

-

ETV1/ER81 (ETS Variant 1): RSK2-mediated phosphorylation of ETV1 is thought to enhance its transcriptional activity, promoting cell growth and proliferation.

-

NR4A1/NUR77 (Nuclear Receptor Subfamily 4 Group A Member 1): RSK2 can phosphorylate and activate NR4A1, a nuclear receptor involved in cell proliferation and apoptosis.

-

NFAT3 (Nuclear Factor of Activated T-cells 3): RSK2 has been shown to phosphorylate NFAT3, influencing its nuclear localization and transcriptional activity, particularly in muscle cell differentiation.[4]

This compound: A Reversible Covalent Inhibitor of RSK2

This compound is a chemical probe that acts as a reversible covalent inhibitor of RSK2.[1][5][6] Its mechanism of action involves the formation of a covalent bond with a non-catalytic cysteine residue within the kinase domain, leading to a reversible inhibition of its enzymatic activity. This targeted inhibition allows for the specific investigation of RSK2's role in cellular signaling pathways.

Effect of this compound on Downstream Transcription Factors: Quantitative Data

Currently, publicly available literature lacks specific quantitative data (e.g., IC50 values, dose-response curves) detailing the direct effects of this compound on the phosphorylation and activity of its downstream transcription factors. The following table summarizes the expected effects based on the known function of RSK2 and the inhibitory action of this compound. Further experimental validation is required to populate this table with specific values for this compound.

| Transcription Factor | Expected Effect of this compound | Parameter to Measure |

| CREB | Decrease in phosphorylation at Ser133 | IC50 for inhibition of p-CREB (Ser133) |

| c-Fos | Decrease in protein expression and stability | Fold change in c-Fos protein levels |

| Decrease in c-Fos transcriptional activity | IC50 for inhibition of c-Fos reporter gene | |

| ATF1 | Decrease in phosphorylation | IC50 for inhibition of p-ATF1 |

| ETV1/ER81 | Decrease in transcriptional activity | Fold change in ETV1/ER81 target gene expression |

| NR4A1/NUR77 | Decrease in transcriptional activity | IC50 for inhibition of NR4A1/NUR77 reporter gene |

| NFAT3 | Decrease in nuclear translocation and activity | Percentage inhibition of nuclear NFAT3 |

Signaling Pathway Visualization

The following diagrams illustrate the RSK2 signaling pathway and the proposed point of intervention for this compound, as well as a typical experimental workflow for assessing its effects.

RSK2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Assessing this compound Effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on downstream transcription factors. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis of CREB Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of CREB at Ser133 in response to a stimulus.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., Epidermal Growth Factor - EGF, Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate cells with the appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies for total CREB and a loading control like GAPDH.

-

In Vitro Kinase Assay

Objective: To directly assess the inhibitory effect of this compound on the kinase activity of RSK2 towards a specific substrate.

Materials:

-

Recombinant active RSK2 enzyme

-

Recombinant substrate protein (e.g., GST-CREB)

-

This compound

-

Kinase reaction buffer

-

ATP (including [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager (for radioactive assay)

-

Phospho-specific antibody for the substrate (for non-radioactive assay)

Protocol:

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant active RSK2, and the substrate protein.

-

Add varying concentrations of this compound (or vehicle control).

-

Pre-incubate for 10-15 minutes at 30°C.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Detection of Phosphorylation:

-

Radioactive Method:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

Quantify the band intensity corresponding to the phosphorylated substrate.

-

-

Non-Radioactive Method:

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using a phospho-specific antibody for the substrate.

-

-

c-Fos Promoter Luciferase Reporter Assay

Objective: To measure the effect of this compound on the transcriptional activity of c-Fos.

Materials:

-

Cell line of interest

-

c-Fos promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Stimulant (e.g., PMA)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Transfection:

-

Co-transfect cells with the c-Fos promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Allow cells to recover for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 100 nM PMA for 6 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in c-Fos promoter activity relative to the vehicle-treated control.

-

Conclusion

This compound represents a valuable tool for dissecting the intricate roles of RSK2 in cellular signaling and transcriptional regulation. While the direct quantitative impact of this specific inhibitor on various downstream transcription factors requires further detailed investigation, the methodologies and pathway information provided in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating these effects. The continued study of RSK2 inhibitors like this compound holds significant promise for the development of novel therapeutic strategies targeting diseases driven by aberrant Ras-ERK-RSK2 signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. tebubio.com [tebubio.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Binding of RSK2-IN-3 to the RSK2 Kinase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RSK2 (Ribosomal S6 Kinase 2) is a critical downstream effector of the Ras-MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding characteristics of RSK2-IN-3, a potent inhibitor of RSK2. Contrary to initial assumptions that kinase inhibitors typically target the N-terminal kinase domain (NTD), this guide will demonstrate that this compound acts as a reversible covalent inhibitor of the C-terminal kinase domain (CTKD) of RSK2. This document details the quantitative binding data, the specific binding site, and the experimental methodologies used to characterize this interaction, providing a crucial resource for researchers developing novel RSK2-targeted therapies.

This compound: A Reversible Covalent Inhibitor of the RSK2 C-Terminal Kinase Domain

This compound, also identified as compound 26 in the scientific literature, has been characterized as a reversible covalent inhibitor of the RPS6KA3 (RSK2) kinase[1][2][3]. While many kinase inhibitors target the ATP-binding pocket of the N-terminal kinase domain (NTD), which is responsible for phosphorylating downstream substrates, studies have confirmed that the inhibitory activity of this compound is mediated through its interaction with the C-terminal kinase domain (CTKD)[3]. The CTKD's primary function is the autophosphorylation of RSK2, a necessary step for the subsequent activation of the NTD[4].

The covalent nature of this compound's binding is a key feature. However, mass spectrometry analysis of a complex between the closely related MSK1 and this compound (compound 26) suggests the formation of multiple covalent adducts, indicating a potential lack of specificity in its covalent interactions[3].

Quantitative Binding Data

Precise IC50 values for the direct inhibition of the isolated RSK2 NTD by this compound are not available in the public domain. However, quantitative data for the closely related Mitogen- and Stress-activated Kinase 1 (MSK1), which shares a high degree of homology with RSK2, provides valuable insight into its potency.

| Target Enzyme/System | pIC50 | Approximate IC50 (nM) | Reference |

| MSK1 CTKD | 9.2 | 0.63 | [1] |

| ERK2-MSK1 Cascade | 8.3 | 5.01 | [1] |

Note: The pIC50 values were converted to IC50 using the formula IC50 = 10^(-pIC50) M and then converted to nM.

These values indicate that this compound is a highly potent inhibitor of the MSK1 CTKD and the upstream signaling cascade. Given the significant homology between MSK1 and RSK2, it is reasonable to infer a similar high potency against the RSK2 CTKD.

For comparison, other well-characterized inhibitors of the RSK2 NTD are presented below:

| Inhibitor | Target Domain | IC50 (nM) | Reference |

| SL0101 | NTD | 89 | [2] |

| BI-D1870 | NTD | 24 | [5] |

The this compound Binding Site on the C-Terminal Kinase Domain

The crystal structure of the RSK2 CTKD in complex with a related inhibitor (compound 25, which also covalently targets Cys436) provides a model for the binding of this compound[3]. The binding of this compound to the MSK1 CTKD, which is structurally similar to the RSK2 CTKD, has been elucidated through X-ray crystallography[3].

Key interactions for a similar reversible covalent inhibitor (compound 25) with the RSK2 CTKD involve the formation of a covalent bond with Cysteine 436 (Cys436) [3]. It is highly probable that this compound targets the same residue in the RSK2 CTKD.

The crystal structure of RSK2 in complex with this compound (referred to as compound 26) is available in the Protein Data Bank under the accession code 4JG8 [3]. This structure reveals that the polar interactions of the inhibitor with the carbonyl group of Glutamate 494 and the backbone nitrogen of Methionine 496 are conserved between RSK2 and MSK1[3].

Signaling Pathways Modulated by RSK2 Inhibition

RSK2 is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer[6][7]. The canonical activation of RSK2 is initiated by ERK1/2, which phosphorylates and activates the CTKD. The activated CTKD then autophosphorylates a serine residue in the linker region, creating a docking site for PDK1, which in turn phosphorylates and activates the NTD. The fully active NTD then phosphorylates a multitude of downstream substrates involved in cell proliferation, survival, and motility[4][8].

By inhibiting the CTKD, this compound prevents the initial activation step of RSK2, thereby blocking the entire downstream signaling cascade.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant active RSK2 enzyme

-

RSK2 peptide substrate (e.g., KRRRLSSLRA)

-

ATP

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

384-well plates

Protocol:

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µl of inhibitor (this compound) at various concentrations (or 5% DMSO for control).

-

2 µl of diluted active RSK2 enzyme.

-

2 µl of a mixture of the RSK peptide substrate and ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

ADP-Glo™ Reagent: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Record the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[9]

Mass Spectrometry for Covalent Adduct Analysis

Mass spectrometry is a critical tool to confirm the covalent binding of an inhibitor to its target protein and to identify the specific amino acid residue that is modified.

General Protocol Outline:

-

Incubation: Incubate purified RSK2 protein (or the specific kinase domain) with a molar excess of this compound for a defined period to allow for covalent bond formation. A control sample with DMSO is run in parallel.

-

Protein Digestion: The protein-inhibitor complex is denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against the known protein sequence of RSK2. Peptides that have been modified by the inhibitor will show a mass shift corresponding to the molecular weight of the inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.

Conclusion

This compound is a potent, reversible covalent inhibitor that uniquely targets the C-terminal kinase domain of RSK2. This mechanism of action, distinct from many other kinase inhibitors that target the N-terminal kinase domain, offers a novel strategy for modulating the activity of the MAPK/ERK signaling pathway. The quantitative data, binding site information, and experimental protocols detailed in this guide provide a solid foundation for further research and development of RSK2-targeted therapies. The provided crystal structure of the RSK2-inhibitor complex will be instrumental in the structure-based design of next-generation inhibitors with improved potency and specificity.

References

- 1. drughunter.com [drughunter.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. 2d-molecular-visualization.streamlit.app [2d-molecular-visualization.streamlit.app]

- 7. jocpr.com [jocpr.com]

- 8. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery Apps [drugdiscovery.app]

RSK2 Inhibition in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MEK-ERK signaling pathway, has emerged as a critical regulator of cancer cell proliferation, survival, and transformation. Its multifaceted role in phosphorylating a diverse array of substrates involved in cell cycle progression and gene expression makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of RSK2 in cancer, with a focus on the mechanism of its inhibition and the methodologies used to assess the efficacy of inhibitory compounds. While specific data on the inhibitor RSK2-IN-3 is limited, this document consolidates available knowledge on well-characterized RSK2 inhibitors to provide a comprehensive resource for researchers in the field.

The Role of RSK2 in Cancer Cell Proliferation

RSK2 is a serine/threonine kinase that is activated downstream of the mitogen-activated protein kinase (MAPK) cascade.[1][2] Upon activation by ERK1/2, RSK2 translocates to the nucleus and cytoplasm, where it phosphorylates a multitude of substrates, thereby regulating various cellular processes.[3][4] Dysregulation of RSK2 activity is frequently observed in a variety of cancers, including those of the breast, skin, and lung, where it contributes to enhanced cell proliferation and survival.[2][5][6]

Key downstream targets of RSK2 implicated in cancer cell proliferation include:

-

CREB (cAMP response element-binding protein): Phosphorylation by RSK2 enhances CREB's transcriptional activity, leading to the expression of genes involved in cell survival and proliferation.[7]

-

c-Fos: RSK2 can phosphorylate and stabilize the c-Fos oncoprotein, a component of the AP-1 transcription factor, which regulates genes involved in cell growth and proliferation.[8]

-

Histone H3: RSK2-mediated phosphorylation of histone H3 at serine 10 is associated with chromatin remodeling and transcriptional activation of immediate-early genes, promoting cell cycle progression.[8]

-

YB-1 (Y-box binding protein 1): Phosphorylation of YB-1 by RSK2 is linked to increased translation of growth-promoting mRNAs and is associated with tumorigenesis.[4][9]

-

GSK3β (Glycogen synthase kinase 3 beta): RSK2 can phosphorylate and inactivate GSK3β, a kinase that often acts as a tumor suppressor.[9]

RSK2 Inhibitors in Cancer Research

The development of small molecule inhibitors targeting RSK2 is an active area of research. These inhibitors primarily target the N-terminal kinase domain (NTKD) of RSK2, which is responsible for substrate phosphorylation.[2] While information on This compound (also known as Compound 26), a reversible covalent inhibitor of RSK2, is currently limited, other inhibitors have been more extensively studied.[10]

SL0101 and its analogues are well-characterized allosteric inhibitors of the RSK NTKD.[11] Natural compounds like Kaempferol have also been shown to specifically inhibit RSK2 activity.[7][12] These inhibitors serve as valuable tools to probe the function of RSK2 in cancer and as potential starting points for drug development.

Quantitative Data on RSK2 Inhibitors

The following table summarizes key quantitative data for notable RSK2 inhibitors. This data is essential for comparing the potency and cellular effects of different compounds.

| Compound | Assay Type | Target | Cell Line | IC50 Value | Reference |

| Analogue 16 (SL0101 analogue) | In vitro kinase assay | RSK2 | - | 0.252 µM | [1] |

| Cell proliferation assay | - | MCF-7 | 34.1 µM | [1] | |

| Analogue 25 (SL0101 analogue) | In vitro kinase assay | RSK2 | - | 0.488 µM | [1] |

| Kaempferol | In vitro kinase assay | RSK2 | - | ~7 µM | [7] |

| Cell proliferation assay | - | A431, SK-MEL-5, SK-MEL-28, HCT-116 | Dose-dependent inhibition | [7] | |

| Eriodictyol | Cell proliferation & transformation | RSK2-mediated ATF1 phosphorylation | - | ~15–20 µM | [12] |

Signaling Pathways and Experimental Workflows

Understanding the signaling context of RSK2 and the workflows for evaluating its inhibitors is crucial for research and development.

RSK2 Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK/RSK2 signaling pathway and its downstream effects on cancer cell proliferation.

Caption: The MAPK/ERK/RSK2 signaling cascade.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel RSK2 inhibitor.

Caption: Preclinical evaluation workflow for RSK2 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RSK2 inhibitors.

In Vitro RSK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on RSK2 enzymatic activity.

Materials:

-

Active recombinant RSK2 protein

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[13]

-

Substrate peptide (e.g., KRRRLSSLRA)[13]

-

[γ-³²P]ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate peptide, and the active RSK2 enzyme.

-

Add the test compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[13]

-

Stop the reaction by spotting a portion of the mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A431)

-

Complete cell culture medium

-

96-well plates

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell proliferation inhibition.

Western Blot Analysis

Western blotting is used to detect the levels of total and phosphorylated proteins, providing insights into the inhibitor's effect on the RSK2 signaling pathway.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RSK2, anti-phospho-RSK2 (Ser227), anti-CREB, anti-phospho-CREB (Ser133), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels.[8]

Conclusion

RSK2 represents a promising therapeutic target in oncology due to its central role in promoting cancer cell proliferation and survival. While the specific inhibitor this compound requires further characterization, the methodologies and data presented in this guide for other RSK2 inhibitors provide a solid framework for advancing research in this area. A thorough understanding of the RSK2 signaling pathway and the application of robust experimental protocols are paramount for the successful development of novel and effective cancer therapies targeting this kinase.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RSK2 and its binding partners in cell proliferation, transformation and cancer development [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomous Role of RSK2 in Apoptotic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase encoded by the RPS6KA3 gene, is a critical downstream effector of the Ras/MAPK signaling cascade.[1][2] While extensively studied for its role in cell proliferation, differentiation, and transformation, its function in apoptosis is multifaceted and context-dependent.[3][4][5] RSK2 can exert potent anti-apoptotic effects by phosphorylating and inactivating key pro-apoptotic proteins, thereby promoting cell survival. Conversely, inhibition of RSK2 has been shown to sensitize cancer cells to apoptotic stimuli, highlighting its potential as a therapeutic target in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms governing RSK2's function in apoptosis, detailed experimental protocols for its study, and a quantitative summary of its impact on cell fate.

Introduction: RSK2 in the Cellular Signaling Nexus

The p90 ribosomal S6 kinases (RSK) are a family of four highly conserved isoforms (RSK1-4) that act as key mediators of extracellular signal-regulated kinase (ERK) signal transduction.[6] RSK2 is activated through a series of phosphorylation events initiated by upstream kinases, primarily ERK1/2, in response to various stimuli like growth factors and peptide hormones.[1][3] Once activated, RSK2 translocates from the cytoplasm to the nucleus, where it phosphorylates a wide array of substrates, including transcription factors and other signaling molecules.[3][4] This broad substrate specificity allows RSK2 to regulate a diverse range of cellular processes.[3] Its role in apoptosis is particularly complex, involving the direct and indirect regulation of core components of the cell death machinery. Evidence suggests RSK2 primarily functions as a pro-survival kinase, inhibiting apoptosis through multiple parallel pathways.[1][3][7]

The Anti-Apoptotic Machinery of RSK2

RSK2 promotes cell survival by directly inhibiting pro-apoptotic proteins and activating pro-survival transcription factors. Its primary anti-apoptotic functions are mediated through the phosphorylation of key targets within the intrinsic and extrinsic apoptosis pathways.

Inactivation of Pro-Apoptotic Bcl-2 Family Proteins

A major mechanism of RSK2-mediated cell survival is the phosphorylation and inactivation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[3][7] In its unphosphorylated state, BAD heterodimerizes with anti-apoptotic proteins like Bcl-2 and Bcl-xL, neutralizing their protective function and allowing apoptosis to proceed. RSK2 has been shown to phosphorylate BAD, which prevents it from interacting with its anti-apoptotic partners, thereby suppressing apoptosis.[2][7][8] This establishes a direct link between the Ras/MAPK/RSK2 survival pathway and the core mitochondrial apoptosis machinery.[9]

Regulation of Caspase-8 Stability and Activity

Caspase-8 is a critical initiator caspase in the death receptor-mediated (extrinsic) apoptosis pathway. RSK2 can directly interact with and phosphorylate Caspase-8 at Threonine-263 (Thr-263).[10][11] This phosphorylation event does not directly inhibit the enzymatic activity of Caspase-8 but instead marks it for ubiquitination and subsequent degradation by the proteasome.[10][11] By promoting the degradation of this key initiator caspase, RSK2 effectively dampens the apoptotic signal originating from death receptors like Fas, thereby blocking Fas-induced apoptosis.[10][11]

Suppression of the ASK1-p38/JNK Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a MAP kinase kinase kinase (MAP3K) that activates the JNK and p38 MAPK pathways in response to cellular stress, leading to apoptosis. RSK2 can phosphorylate ASK1 at multiple sites (S83, T1109, and T1326), leading to its inhibition.[12][13][14] This inhibitory phosphorylation occurs through a novel mechanism where phosphorylation at T1109/T1326 inhibits ATP binding to ASK1, while S83 phosphorylation prevents the binding of its substrate, MKK6.[12][13] By suppressing the ASK1-mediated stress response pathway, RSK2 provides a robust anti-anoikis signal, which is critical for the survival of metastatic cancer cells that have lost contact with the extracellular matrix.[12][13]

Activation of Pro-Survival Transcription Factors

In addition to directly targeting apoptotic proteins, RSK2 can also promote the transcription of anti-apoptotic genes. RSK2 phosphorylates and activates the cAMP response element-binding protein (CREB).[3] Activated CREB, in turn, upregulates the transcription of anti-apoptotic genes, such as Bcl-2, further tilting the cellular balance towards survival.[3]

The signaling pathways detailing RSK2's anti-apoptotic functions are visualized below.

RSK2 Inhibition as a Pro-Apoptotic Strategy

Given its significant anti-apoptotic functions, RSK2 has emerged as a promising target for cancer therapy.[1][15] The inhibition or downregulation of RSK2 can switch the cellular balance from survival to death, particularly in cancer cells that are dependent on the MAPK pathway.

-

Genetic Inhibition : Studies using siRNA or shRNA to silence RSK2 have demonstrated increased apoptosis and reduced cell viability in various cancer cell lines, including breast cancer and osteosarcoma.[2][16][17] Knockdown of RSK2 sensitizes cancer cells to anoikis and chemotherapy-induced apoptosis.[12][18]

-

Pharmacological Inhibition : Small molecule inhibitors of RSK, such as SL0101 and BI-D1870, have been shown to induce apoptosis in cancer cells.[7][19] For instance, SL0101 suppresses the proliferation of breast and prostate cancer cells, while BI-D1870 induces mitotic catastrophe and apoptosis in osteosarcoma cells.[3][7]

The pro-apoptotic effects of RSK2 inhibition are often accompanied by an increase in the activity of executioner caspases like Caspase-3/7 and the cleavage of PARP.[7][16]

Quantitative Data on RSK2's Function in Apoptosis

The following table summarizes key quantitative findings from studies investigating the role of RSK2 in apoptosis and cell survival.

| Experimental System | Intervention | Key Finding | Effect on Apoptosis/Survival | Reference |

| MCF-7 Breast Cancer Cells | Silencing RSK2 with siRNA | Increased cleaved PARP levels upon arsenite-induced stress. | Decreased cell survival by ~2.5-fold under oxidative stress. | [16] |

| MCF-7 Breast Cancer Cells | SL0101 (RSK inhibitor) | Reduced cyclin D1 expression. | ~70% reduction in cyclin D1 protein levels. | [16] |

| Osteosarcoma (OS) Cells | BI-D1870 (RSK inhibitor) | Induced activation of Caspase 3/7. | Enhanced apoptosis. | [7] |

| Osteosarcoma (OS) Cell Lines | RSK2 shRNA | Increased expression of Bax, decreased expression of Bcl-2. | Increased cell apoptosis. | [2] |

| RSK2-/- Mouse Embryonic Fibroblasts (MEFs) | A23187 (Calcium Stressor) | Increased cytochrome c release and caspase-3 cleavage. | Enhanced sub-G1 accumulation (apoptosis). | [20] |

| Metastatic HNSCC Cells | Knockdown of RSK2 | Decreased phosphorylation of ASK1 at S83. | Sensitizes cells to anoikis. | [12] |

Experimental Protocols for Studying RSK2 in Apoptosis

Investigating the role of RSK2 in apoptosis requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol: Assessing RSK2-Mediated Substrate Phosphorylation in vitro

This protocol is designed to determine if a protein of interest is a direct substrate of RSK2.

-

Protein Expression and Purification :

-

Express and purify recombinant active RSK2 kinase.

-

Express and purify the putative substrate protein (e.g., as a GST-fusion protein).

-

-

In Vitro Kinase Assay :

-

Prepare the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

In a microfuge tube, combine 1 µg of the substrate protein, 200 ng of active RSK2, and the kinase reaction buffer.

-

Initiate the reaction by adding 10 µCi of [γ-³²P]ATP and 100 µM of unlabeled ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding 5X SDS-PAGE loading buffer.

-

-

Analysis :

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an X-ray film or a phosphor screen (autoradiography) to detect the incorporation of ³²P into the substrate.

-

As a control, run a reaction without RSK2 to ensure the phosphorylation is kinase-dependent.

-

Protocol: Analyzing the Effect of RSK2 Knockdown on Apoptosis

This protocol outlines the steps to determine how the depletion of RSK2 affects apoptosis in cultured cells.

-

Cell Culture and Transfection :

-

Plate cells (e.g., HeLa or MCF-7) at 50-60% confluency in 6-well plates.

-

Transfect cells with either a non-targeting control siRNA or an RSK2-specific siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubate for 48-72 hours to allow for effective knockdown of the RSK2 protein.

-

-

Induction of Apoptosis :

-

Treat the transfected cells with a known apoptotic stimulus (e.g., 10 µM Cisplatin, 1 µM Staurosporine, or UV irradiation) for a predetermined time (e.g., 12-24 hours).

-

-

Western Blot Analysis :

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against RSK2 (to confirm knockdown), cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate. An increase in cleaved Caspase-3 and cleaved PARP indicates apoptosis.

-

-

Flow Cytometry (Annexin V/PI Staining) :

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells immediately by flow cytometry. An increase in the Annexin V-positive population indicates an increase in apoptosis.

-

The general workflow for these experiments is illustrated in the diagram below.

Conclusion and Future Directions

RSK2 is a pivotal kinase that integrates survival signals from the Ras/MAPK pathway to suppress apoptosis. It achieves this through a multi-pronged approach: inactivating pro-apoptotic proteins like BAD and ASK1, promoting the degradation of the initiator Caspase-8, and driving the expression of anti-apoptotic genes via CREB. This strong pro-survival function makes RSK2 a compelling therapeutic target for cancers that exhibit aberrant MAPK signaling. The development of highly specific and potent RSK2 inhibitors is a critical area of ongoing research. Future studies should focus on elucidating the isoform-specific roles of the four RSK proteins in apoptosis to minimize off-target effects and to better understand the complex signaling networks that determine cell fate. Furthermore, exploring combinatorial therapies that pair RSK2 inhibitors with conventional chemotherapeutic agents could provide a powerful strategy to overcome drug resistance and improve patient outcomes.

References

- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAD, a Proapoptotic Protein, Escapes ERK/RSK Phosphorylation in Deguelin and siRNA-Treated HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Caspase-8 (Thr-263) by Ribosomal S6 Kinase 2 (RSK2) Mediates Caspase-8 Ubiquitination and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of caspase-8 (Thr-263) by ribosomal S6 kinase 2 (RSK2) mediates caspase-8 ubiquitination and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p90 RSK2 Mediates Antianoikis Signals by both Transcription-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p90 RSK2 mediates antianoikis signals by both transcription-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Co-dependent functions of RSK2 and the apoptosis promoting factor, TIA-1, in stress granule assembly and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. RSK2-induced stress tolerance enhances cell survival signals mediated by inhibition of GSK3β activity - PubMed [pubmed.ncbi.nlm.nih.gov]

RSK2-IN-3: A Technical Guide to its Application as a Chemical Probe for RSK2 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-ERK signaling pathway, has emerged as a significant target in various pathological conditions, including cancer. The development of selective chemical probes is crucial for elucidating the specific biological roles of RSK2 and for validating it as a therapeutic target. This technical guide provides an in-depth overview of RSK2-IN-3, a reversible covalent inhibitor of RSK2, intended to facilitate its use in functional studies.

This compound, also identified as Compound 26 in its discovery publication, offers a valuable tool for investigating the physiological and pathological functions of RSK2. This document summarizes the available biochemical data, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Biochemical Profile of this compound

This compound is characterized as a reversible covalent inhibitor of RSK2. The following table summarizes the available quantitative data on its inhibitory activity.

| Target Assay | pIC50 | Reference |

| MSK1 CTKD Biochemical Assay | 9.2 | [1] |

| ERK2-MSK1 Cascade Biochemical Assay | 8.3 | [1] |

Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available at the time of this publication. The provided data is from the primary discovery paper which focused on MSK1, a closely related kinase.

RSK2 Signaling Pathway

RSK2 is a critical node in the MAPK/ERK signaling cascade, which is activated by a variety of extracellular signals, including growth factors. Upon activation, this pathway plays a central role in regulating cell proliferation, survival, and motility.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound as a chemical probe. The following protocols are based on the discovery of related compounds and general practices in the field.

Biochemical Kinase Inhibition Assay (ERK2-MSK1 Cascade)

This assay is designed to measure the inhibitory activity of a compound on a kinase cascade.

Materials:

-

Active ERK2 enzyme

-

Inactive MSK1 (or RSK2) enzyme

-

Peptide substrate for MSK1/RSK2 (e.g., Crosstide)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound to the assay buffer.

-

Add the kinase mixture (ERK2 and inactive MSK1/RSK2) to the wells.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Western Blot Analysis for Target Engagement

This protocol is used to assess the ability of this compound to inhibit RSK2 activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

-

Cancer cell line with active ERK-RSK2 signaling (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-RSK2, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the characterization of a novel kinase inhibitor like this compound.

In Vivo Studies

As of the date of this document, there is no publicly available data on the in vivo pharmacokinetics or efficacy of this compound. Researchers planning to use this compound in animal models should first perform comprehensive pharmacokinetic and tolerability studies.

Conclusion